molecular formula C9H6Cl2N2O B2504204 (3Z)-4-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride CAS No. 1261025-16-4

(3Z)-4-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride

Cat. No.: B2504204
CAS No.: 1261025-16-4
M. Wt: 229.06
InChI Key: XLMYAFFGDNTQTN-LCYFTJDESA-N
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Description

(3Z)-4-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride is a chemical compound with a unique structure that includes an indole ring substituted with a chloro group and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride typically involves the reaction of 4-chloro-1H-indole-3-carboxylic acid with hydroxylamine hydrochloride under specific conditions to form the N-hydroxy derivative. This intermediate is then treated with thionyl chloride to introduce the carboximidoyl chloride group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted indole derivatives .

Scientific Research Applications

(3Z)-4-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3Z)-4-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substituents, such as:

Uniqueness

What sets (3Z)-4-Chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3Z)-4-chloro-N-hydroxy-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMYAFFGDNTQTN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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